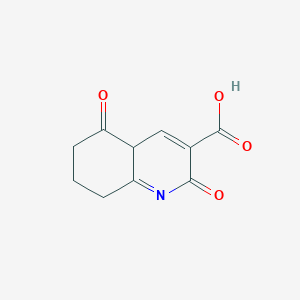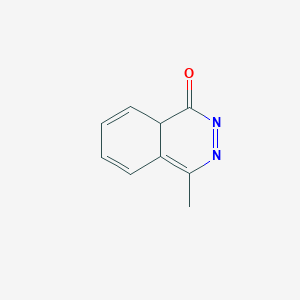![molecular formula C15H18NO4- B12362527 (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Tic-oOH, also known as ®-N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making Boc-D-Tic-oOH a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Boc-D-Tic-oOH can be synthesized through a multi-step process involving the protection of the amino group and the formation of the tetrahydroisoquinoline ring. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of Boc-D-Tic-oOH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact.
化学反应分析
Types of Reactions
Boc-D-Tic-oOH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reaction with nucleophiles to form substituted tetrahydroisoquinoline derivatives.
Oxidation and Reduction: Although less common, Boc-D-Tic-oOH can undergo oxidation and reduction reactions to modify the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include deprotected tetrahydroisoquinoline, substituted tetrahydroisoquinoline derivatives, and oxidized or reduced forms of the compound.
科学研究应用
Boc-D-Tic-oOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Pharmaceutical Research: Serves as a building block for the synthesis of various pharmaceutical compounds, including HIV protease inhibitors and angiotensin-converting enzyme inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of Boc-D-Tic-oOH primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The protected amino group can then undergo various chemical transformations without interference. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing carbon dioxide and tert-butyl cation .
相似化合物的比较
Boc-D-Tic-oOH is unique due to its specific structure and reactivity. Similar compounds include:
Boc-D-Trp-oOH: Another Boc-protected amino acid used in peptide synthesis.
Fmoc-D-Tic-oOH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) used for different synthetic applications.
Boc-D-Phe-oOH: A Boc-protected phenylalanine derivative used in peptide synthesis.
These compounds share similar applications but differ in their protecting groups and specific reactivity, making Boc-D-Tic-oOH a valuable reagent in its own right.
属性
分子式 |
C15H18NO4- |
|---|---|
分子量 |
276.31 g/mol |
IUPAC 名称 |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1 |
InChI 键 |
HFPVZPNLMJDJFB-GFCCVEGCSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



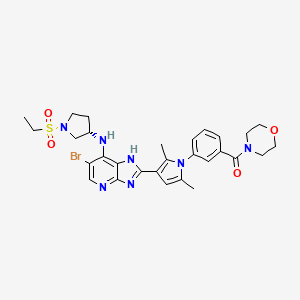
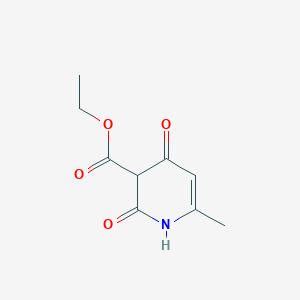
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
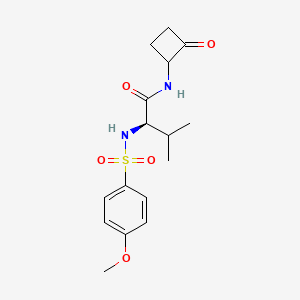
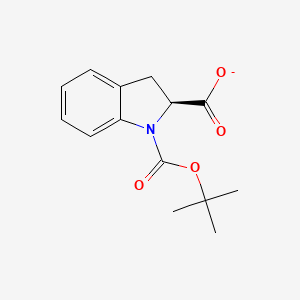
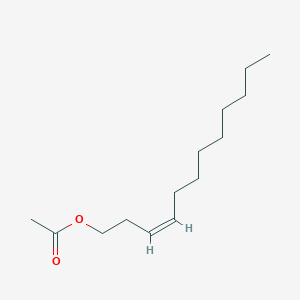
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
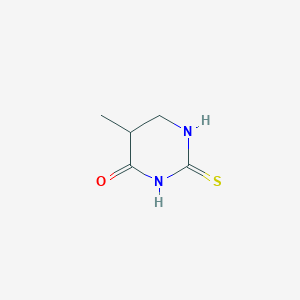

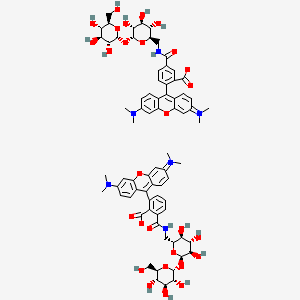
![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
